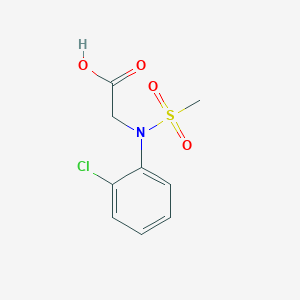

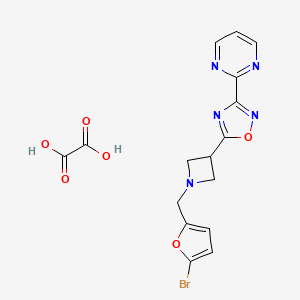

![molecular formula C18H18N2O5S2 B2507574 methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate CAS No. 2097918-46-0](/img/structure/B2507574.png)

methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate" is a complex molecule that appears to be a derivative of carbamate. Carbamates are a class of organic compounds which are esters of carbamic acid and have a wide range of applications, including as pesticides, pharmaceuticals, and protecting groups in organic synthesis. The structure of the compound suggests that it contains both furan and thiophene moieties, which are heterocyclic aromatic rings, as well as a sulfamoyl group, which is a functional group containing sulfur and nitrogen.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of the specific compound , they do provide insight into the synthesis of related carbamate compounds. For instance, "N-Methyl-N-(o-nitrophenyl)carbamates" are described as photoremovable alcohol protecting groups that can be incorporated by chemical coupling of the corresponding alcohol to N-methyl-N-(o-nitrophenyl)carbamoyl chloride, suggesting a potential route for synthesizing similar compounds . This information could be extrapolated to hypothesize a synthesis route for the compound , potentially involving the coupling of an alcohol with a suitably substituted carbamoyl chloride.

Molecular Structure Analysis

The molecular structure of carbamates typically includes a carbonyl group (C=O) linked to an amine group (N-H) and an alkoxy group (O-R). The presence of furan and thiophene rings in the compound would contribute to its aromatic character and potentially affect its electronic properties. The sulfamoyl group would introduce both steric and electronic effects due to its size and the presence of electronegative atoms such as sulfur and nitrogen.

Chemical Reactions Analysis

Carbamates are known to undergo various chemical reactions, including hydrolysis to form amines and carbon dioxide, as well as reactions with isocyanates to form urea derivatives . The specific reactivity of "this compound" would depend on the influence of the furan and thiophene rings, as well as the sulfamoyl group, on the reactivity of the carbamate moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates can vary widely depending on their structure. The presence of aromatic rings such as furan and thiophene is likely to increase the compound's stability and may affect its solubility in organic solvents. The method described for the determination of various carbamate compounds using high-performance liquid chromatography (HPLC) with ultraviolet detection suggests that similar analytical techniques could be applied to the compound .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

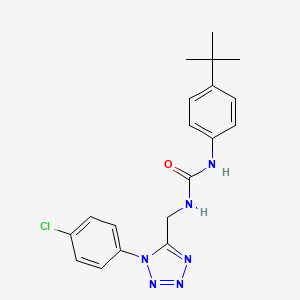

Studies on sulfonamide hybrids, incorporating structures akin to the target compound, have been synthesized and shown to exhibit significant antimicrobial activities. For instance, the synthesis of novel sulfonamide derivatives bearing carbamate/acyl-thiourea scaffolds demonstrated promising antibacterial properties, highlighting the potential of such compounds in developing new antimicrobial agents (Hussein, 2018).

Photophysical Properties and Applications

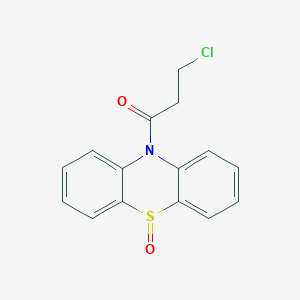

Research into the photophysical properties of compounds with furan and thiophene moieties, similar to the target compound, has led to applications in dye-sensitized solar cells. Derivatives of phenothiazine with furan and thiophene linkers have been synthesized, showing variations in device performance based on the conjugated linkers used, suggesting potential in photovoltaic applications (Kim et al., 2011).

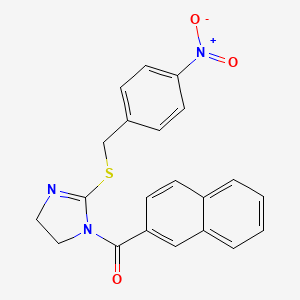

Chemical Synthesis and Modification

The target compound's structure is conducive to various synthetic and modification strategies. Research on similar structures has focused on regiocontrolled synthesis of γ-hydroxybutenolides from furans, demonstrating the versatility of furan and thiophene derivatives in synthetic chemistry (Kotzabasaki et al., 2016). Additionally, the synthesis of carbamate derivatives of coumarin and chromene from related precursors underscores the potential of such compounds in creating diverse organic molecules (Velikorodov & Imasheva, 2008).

Prodrug Development

Compounds bearing the carbamate moiety, related to the target compound, have been explored as prodrugs for enhancing the pharmacological profile of active pharmaceutical ingredients. This approach has been particularly investigated for anti-Helicobacter pylori agents, showing that carbamate derivatives can significantly improve microbial inhibition while reducing toxicity (Carcanague et al., 2002).

Mecanismo De Acción

The compound also contains a sulfamoyl group and a carbamate group. Sulfamoyl groups are found in some types of drugs, including certain antibiotics and diuretics. They can bind to enzymes and proteins, potentially altering their function . Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, from pesticides to pharmaceuticals. They can inhibit enzymes, particularly acetylcholinesterase, which is essential for nerve function .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl N-[4-[[2-(furan-2-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S2/c1-24-18(21)20-14-4-6-15(7-5-14)27(22,23)19-11-16(13-8-10-26-12-13)17-3-2-9-25-17/h2-10,12,16,19H,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQORVCKNHNVQGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2507492.png)

![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2507493.png)

![2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide](/img/structure/B2507499.png)

![2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2507503.png)

![4-{2-[2-(Trifluoromethyl)phenyl]cyclopropanecarbonyl}thiomorpholine-3-carbonitrile](/img/structure/B2507505.png)

![N-(4-bromophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2507510.png)